Cas no 149550-57-2 (2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile)

2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic organic compound featuring a benzochromene core substituted with an amino group, a methoxyphenyl moiety, and a nitrile functionality. This structure imparts significant potential in medicinal chemistry and material science due to its rigid polycyclic framework and electron-rich properties. The presence of both amino and nitrile groups enhances reactivity, making it a versatile intermediate for synthesizing pharmacologically active compounds, particularly in the development of kinase inhibitors or fluorescent probes. Its methoxyphenyl substitution further contributes to tunable electronic properties, facilitating applications in optoelectronic materials. The compound's stability and synthetic accessibility underscore its utility in advanced research and industrial applications.
2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile structure
149550-57-2 structure
Product name:2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
CAS No:149550-57-2
MF:C21H16N2O2
MW:328.364
CID:3054838
PubChem ID:2840350

2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
    • 664-028-0
    • 149550-57-2
    • SCHEMBL8538963
    • Z3235012888
    • SR-01000203793-1
    • SR-01000203793
    • 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
    • NSC-806203
    • CS-0260598
    • 2Z-0225
    • AG-690/11549652
    • AB00079780-01
    • EN300-7547113
    • G33731
    • AKOS015992497
    • CHEMBL4583721
    • 2-AMINO-4-(3-METHOXYPHENYL)-4H-BENZO(H)CHROMENE-3-CARBONITRILE
    • NSC806203
    • Inchi: InChI=1S/C21H16N2O2/c1-24-15-7-4-6-14(11-15)19-17-10-9-13-5-2-3-8-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
    • InChI Key: QMOAGEFZQCHUSG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 328.121177757Da
  • Monoisotopic Mass: 328.121177757Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.3Ų
  • XLogP3: 4.5

2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7547113-0.25g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95.0%
0.25g
$92.0 2025-03-21
Enamine
EN300-7547113-1.0g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95.0%
1.0g
$256.0 2025-03-21
Enamine
EN300-7547113-5.0g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95.0%
5.0g
$743.0 2025-03-21
Enamine
EN300-7547113-0.5g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95.0%
0.5g
$175.0 2025-03-21
Enamine
EN300-7547113-0.05g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95.0%
0.05g
$42.0 2025-03-21
1PlusChem
1P027R9X-500mg
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95%
500mg
$270.00 2024-06-20
1PlusChem
1P027R9X-100mg
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95%
100mg
$140.00 2024-06-20
1PlusChem
1P027R9X-1g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95%
1g
$368.00 2023-12-21
1PlusChem
1P027R9X-5g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95%
5g
$981.00 2023-12-21
1PlusChem
1P027R9X-10g
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
149550-57-2 95%
10g
$1423.00 2023-12-21

Additional information on 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Recent Advances in the Study of 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS: 149550-57-2)

The compound 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile (CAS: 149550-57-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.

Recent studies have demonstrated that this benzochromene derivative exhibits promising pharmacological properties, particularly as a potential anticancer agent. A 2023 study published in the European Journal of Medicinal Chemistry revealed that this compound shows selective cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range. The presence of the 3-methoxyphenyl group appears to play a crucial role in its biological activity.

The mechanism of action of 149550-57-2 has been partially elucidated through molecular docking studies. Research indicates that this compound may function as a tubulin polymerization inhibitor, binding to the colchicine site and disrupting microtubule dynamics. This mechanism is particularly interesting as it suggests potential applications in overcoming multidrug resistance in cancer therapy. Furthermore, computational studies have predicted good drug-likeness properties for this molecule, with favorable absorption and distribution characteristics.

From a synthetic chemistry perspective, novel and efficient routes for the production of 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile have been developed. A 2024 publication in Organic & Biomolecular Chemistry described a one-pot, catalyst-free synthesis method that significantly improves yield (up to 85%) while reducing reaction time and byproduct formation. This advancement is particularly important for potential scale-up and pharmaceutical development.

Current research directions include structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile. Several analogs have been synthesized by modifying the methoxy group position or replacing it with other substituents. Preliminary results suggest that these modifications can significantly influence both potency and selectivity, opening new avenues for targeted drug development.

In conclusion, 2-Amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile represents a promising scaffold for further drug discovery efforts. Its dual advantages of synthetic accessibility and interesting biological activity make it particularly valuable for medicinal chemistry research. Future studies should focus on in vivo validation of its anticancer activity and further exploration of its mechanism of action at the molecular level.

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